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Abstract

Positive-strand RNA viruses, a group that includes significant human pathogens like
coronaviruses, flaviviruses, and picornaviruses, dramatically remodel host cell endomembranes
to create specialized replication organelles (ROs). A hallmark of these infections is the
formation of double-membrane vesicles (DMVs), which serve as the primary sites for viral RNA
synthesis. These structures are thought to provide a protected environment for replication,
shielding viral components from host innate immune sensors. This technical guide provides an
in-depth examination of the role of DMVs in viral replication cycles, detailing their biogenesis,
the viral and host factors involved, and key experimental methodologies used for their study.
Quantitative data on DMV characteristics are summarized, and critical signaling pathways are
visualized to offer a comprehensive resource for researchers in the field.

Introduction

The replication of positive-strand RNA viruses is a complex process that is intimately linked
with the host cell's endomembrane system. A key feature of this process is the formation of
DMVs, which are spherical structures enclosed by two lipid bilayers. These vesicles are not
merely passive byproducts of infection but are actively induced by the virus to create a
microenvironment conducive to the replication of its genome. Understanding the molecular
mechanisms underlying DMV formation and function is crucial for the development of broad-
spectrum antiviral therapies targeting this essential stage of the viral life cycle.
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Quantitative Analysis of Double-Membrane Vesicles

The physical characteristics of DMVs, such as their size and abundance, can vary between
different virus families and even between different viruses within the same family. This
guantitative data provides insights into the specific mechanisms of membrane remodeling
employed by each virus.
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Viral and Host Factors in DMV Biogenesis
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The formation of DMVs is a highly orchestrated process involving a complex interplay between
viral and host cellular factors. Viral non-structural proteins (nsps) are the primary drivers of
membrane remodeling, while a plethora of host proteins are co-opted to facilitate this process.

Virus Family Key Viral Proteins Key Host Factors

TMEMA41B, VMP1, PI3K
Coronaviridae nsp3, nsp4, nsp6[2] complex |, EDEM1, ZC3HAV1,
CCAR2, FAM149B1[6]

P14KB, OSBP, ACBD3, COPII

Picornaviridae 2BC, 3A, 3CD[7][8]
components, GBF1, Arf1[7][9]

Reticulon proteins (RTN3.1A),
Flaviviridae NS2A, NS4A, NS4B[5][10][11] Atlastin proteins (ATL2, ATL3),
TMEM41B, VMP1[10][12]

Signaling Pathways in DMV Formation

Viruses manipulate host cell signaling pathways to induce the formation of DMVs and create a
favorable environment for replication. Key pathways involved include the Unfolded Protein
Response (UPR), the PIBK/Akt/mTOR pathway, and autophagy.

IRE1-XBP1 Pathway in Flavivirus Replication

Flavivirus infection induces ER stress, leading to the activation of the IRE1-XBP1 branch of the
UPR. IRE1, an ER-resident transmembrane protein, senses the accumulation of unfolded
proteins and initiates the unconventional splicing of XBP1 mRNA. The resulting spliced XBP1
(XBP1s) is a potent transcription factor that upregulates genes involved in ER expansion and
lipid biosynthesis, processes that are co-opted by the virus to provide membranes for DMV
formation.[7][13][14]
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IRE1-XBP1 pathway activation during flavivirus infection.

PIBK/Akt/mTOR Pathway in Coronavirus Replication

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and
metabolism. Coronaviruses activate this pathway to promote the synthesis of proteins and
lipids required for viral replication and DMV formation.[15][16][17] Activation of receptor tyrosine
kinases (RTKs) by growth factors or viral proteins can trigger the activation of PI3K, which in
turn activates Akt. Akt then activates mTORCL1, a master regulator of protein and lipid

synthesis.
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PI3K/Akt/mTOR pathway in coronavirus replication.
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Autophagy Pathway in Picornavirus Replication

Picornaviruses subvert the host autophagy pathway to generate membranes for their
replication organelles.[3][7][13] While the complete autophagy process, which culminates in
lysosomal degradation, is often blocked, the initial stages of autophagosome formation are
exploited. Viral proteins can trigger the formation of the ULK1 complex and the PI3K complex,
leading to the nucleation and elongation of the phagophore, a precursor to the
autophagosome. These double-membraned structures are then utilized as scaffolds for the
assembly of viral replication complexes.[3]

© 2025 BenchChem. All rights reserved. 7117 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6733961/
https://www.researchgate.net/figure/The-interaction-between-picornaviruses-and-the-host-autophagy-pathway-Autophagy-is-a_fig3_335574238
https://www.researchgate.net/figure/Overview-of-the-picornavirus-replication-cycle-The-first-intracellular-phase-of-the_fig2_359385990
https://pmc.ncbi.nlm.nih.gov/articles/PMC6733961/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
aiﬁvates activates

Phagophore Nucleation

Phagophore Elongation

scaffold for

Viral Replication

Click to download full resolution via product page

Autophagy pathway in picornavirus replication.

© 2025 BenchChem. All rights reserved. 8/17 Tech Support


https://www.benchchem.com/product/b049657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

A variety of advanced microscopy and biochemical techniques are employed to study the
formation and function of DMVs.

Electron Tomography of Virus-Infected Cells

Electron tomography (ET) is a powerful technique that allows for the three-dimensional
visualization of cellular structures at high resolution.[6][14][18]

Protocol Outline:

o Cell Culture and Infection: Grow cells on electron microscopy grids and infect with the virus
of interest.

o Cryo-fixation: Plunge-freeze the grids in liquid ethane to rapidly vitrify the cells, preserving
their native structure.[19]

e Cryo-Focused lon Beam (FIB) Milling: For thicker samples, use a focused ion beam to mill
away excess cellular material, creating a thin lamella (100-200 nm) suitable for electron
transmission.[19]

« Tilt-Series Acquisition: Acquire a series of images of the lamella at different tilt angles using a
transmission electron microscope.[20]

o Tomogram Reconstruction: Computationally align the tilt-series images and reconstruct a 3D
tomogram of the cellular volume.

e Segmentation and Analysis: Manually or semi-automatically segment the DMVs and other
cellular organelles within the tomogram to analyze their 3D organization and interactions.
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Workflow for Electron Tomography of Virus-Infected Cells.

Metabolic Labeling of Viral RNA

Metabolic labeling with nucleotide analogs allows for the visualization of newly synthesized
viral RNA within the cellular context. 5-ethynyl uridine (EU) is a commonly used analog that can
be detected via click chemistry.

Protocol Outline:

e Cell Culture and Infection: Seed cells on coverslips and infect with the virus.
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Transcription Inhibition (Optional): Treat cells with actinomycin D to inhibit host cell
transcription, allowing for the specific labeling of viral RNA.

Metabolic Labeling: Incubate infected cells with 5-ethynyl uridine (EU), which will be
incorporated into newly synthesized RNA.

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a
detergent like Triton X-100.

Click Chemistry Reaction: Perform a copper-catalyzed click reaction to conjugate a
fluorescently labeled azide to the ethynyl group of the incorporated EU.

Immunofluorescence (Optional): Co-stain for viral or cellular proteins of interest using
specific antibodies.

Microscopy: Image the cells using fluorescence microscopy to visualize the localization of
newly synthesized viral RNA.
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Workflow for Metabolic Labeling of Viral RNA.

Isolation of Viral Replication Organelles

Biochemical purification of ROs allows for their detailed characterization by proteomics and
lipidomics.[21]

Protocol Outline:
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Cell Lysis: Lyse infected cells using a gentle method, such as Dounce homogenization, to
preserve the integrity of the ROs.

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to
separate cellular components based on their size and density. The crude membrane fraction
containing the ROs is typically collected.

Density Gradient Centrifugation: Layer the crude membrane fraction onto a density gradient
(e.g., sucrose or iodixanol) and centrifuge at high speed. ROs will migrate to a specific
density within the gradient.[22][23][24]

Fraction Collection: Carefully collect fractions from the gradient.

Analysis: Analyze the fractions for the presence of viral replicase proteins (e.g., by Western
blotting) and viral RNA (e.g., by RT-gPCR) to identify the fractions enriched in ROs.

Downstream Applications: The purified RO fractions can be used for electron microscopy,
proteomics, and lipidomics analysis.
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Workflow for the Isolation of Viral Replication Organelles.

Conclusion
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Double-membrane vesicles are central to the replication strategy of a wide range of positive-
strand RNA viruses. Their formation is a complex process that involves the hijacking of host cell
membranes and signaling pathways by viral proteins. The detailed study of DMVs, through a
combination of advanced imaging and biochemical techniques, continues to provide critical
insights into the molecular mechanisms of viral replication. This knowledge is essential for the
identification of novel targets for the development of broad-spectrum antiviral drugs aimed at
disrupting this crucial stage of the viral life cycle. The methodologies and data presented in this
guide offer a foundational resource for researchers dedicated to this important area of virology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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